8-Oxa-1-azaspiro[4.5]decan-3-ol: A Comprehensive Technical Guide on Structure, Synthesis, and Profiling
8-Oxa-1-azaspiro[4.5]decan-3-ol: A Comprehensive Technical Guide on Structure, Synthesis, and Profiling
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide
Executive Summary & The Paradigm Shift to 3D Chemical Space
In modern drug discovery, the over-reliance on flat, sp²-hybridized heteroaromatic scaffolds has historically contributed to high clinical attrition rates due to poor physicochemical properties, such as low aqueous solubility and high off-target promiscuity. The seminal concept of "escaping from flatland" demonstrated that increasing the fraction of sp³ carbons (
As a Senior Application Scientist, I frequently advocate for the integration of heavily saturated, rigid 3D architectures. 8-Oxa-1-azaspiro[4.5]decan-3-ol (CAS: 1892474-88-2) [2] represents a highly optimized, next-generation bioisostere. By fusing a tetrahydropyran ring with a 3-hydroxypyrrolidine via a spirocyclic junction, this scaffold provides the metabolic stability of a spirocycle while mimicking the vector geometry of traditional morpholine or piperidine rings. The surge of such spirocycles in recently approved drugs highlights their critical role in optimizing target binding and pharmacokinetic profiles[3].
Chemical Structure and Physicochemical Properties
The architecture of 8-Oxa-1-azaspiro[4.5]decan-3-ol consists of a 10-atom spiro[4.5]decane core.
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The 6-membered ring is a tetrahydropyran system where the oxygen is situated at position 8, exactly opposite the spiro carbon (position 5). This oxygen acts as a crucial hydrogen-bond acceptor and lowers the overall lipophilicity (LogD) via inductive electron withdrawal.
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The 5-membered ring is a pyrrolidine system with the nitrogen at position 1 (adjacent to the spiro carbon) and a hydroxyl group at position 3. The hydroxyl group provides an essential synthetic handle for further derivatization or acts as a hydrogen-bond donor for target engagement (e.g., kinase hinge binding).
Quantitative Physicochemical Profile
The following table summarizes the foundational physicochemical parameters of the scaffold, which are critical for predicting its behavior in biological systems.
| Property | Value | Mechanistic Significance |
| Chemical Name | 8-Oxa-1-azaspiro[4.5]decan-3-ol | Defines the specific spirocyclic regiochemistry. |
| CAS Registry Number | 1892474-88-2 | Unique identifier for commercial sourcing[2]. |
| Molecular Formula | C₈H₁₅NO₂ | - |
| Molecular Weight | 157.21 g/mol | Low MW allows ample room for pharmacophore addition. |
| Fraction sp³ ( | 1.00 (100%) | Maximum 3D character; reduces |
| H-Bond Donors | 2 (Amine NH, Alcohol OH) | Enhances aqueous solubility and target interaction vectors. |
| H-Bond Acceptors | 2 (Ether O, Amine N) | Modulates topological polar surface area. |
| Calculated tPSA | 41.49 Ų | Ideal for oral bioavailability and potential BBB penetration. |
De Novo Synthesis Workflow & Mechanistic Causality
To utilize this scaffold effectively, one must understand its synthetic assembly. The protocol below details a highly reliable, self-validating synthetic route starting from commercially available tetrahydro-4H-pyran-4-one.
Logical Workflow
Fig 1: De novo synthetic workflow for 8-Oxa-1-azaspiro[4.5]decan-3-ol via 5-exo-tet cyclization.
Step-by-Step Methodology
Step 1: Imine Formation and Allylation
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Causality: Titanium(IV) ethoxide acts as a Lewis acid and water scavenger to drive the condensation of benzylamine with tetrahydro-4H-pyran-4-one to completion. Subsequent addition of allylmagnesium bromide installs the necessary carbon framework for the pyrrolidine ring.
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Protocol: Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) and benzylamine (1.1 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq) and stir at room temperature for 12 hours. Cool to -78°C, and add allylmagnesium bromide (1.5 eq, 1M in ether) dropwise. Warm to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc.
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Validation: LC-MS should show the intermediate mass [M+H]⁺ = 232.1.
Step 2: Epoxidation
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Causality: m-Chloroperoxybenzoic acid (mCPBA) selectively oxidizes the terminal alkene to an epoxide. This sets up the leaving group (epoxide oxygen) for the subsequent intramolecular cyclization.
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Protocol: Dissolve the crude allyl amine in CH₂Cl₂ at 0°C. Add mCPBA (1.2 eq) in portions. Stir for 4 hours. Quench with 10% aqueous Na₂S₂O₃ to destroy excess peroxide (critical safety step), wash with saturated NaHCO₃, and concentrate.
Step 3: 5-exo-tet Cyclization
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Causality: According to Baldwin's rules for ring closure, the nucleophilic attack of the secondary benzylamine onto the terminal carbon of the epoxide is a favored 5-exo-tet process. Attack at the internal carbon (6-endo-tet) is sterically hindered and kinetically disfavored. This regioselectivity guarantees the formation of the 5-membered pyrrolidine ring with the hydroxyl group precisely at position 3.
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Protocol: Dissolve the crude epoxide in methanol and reflux (65°C) for 16 hours. The reaction is driven by the relief of epoxide ring strain. Concentrate and purify via silica gel chromatography (DCM/MeOH 95:5) to yield 1-benzyl-8-oxa-1-azaspiro[4.5]decan-3-ol.
Step 4: Global Deprotection
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Protocol: Dissolve the cyclized intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H₂ gas and stir under a hydrogen balloon (1 atm) for 12 hours. Filter through a pad of Celite to remove the catalyst, and concentrate to yield the pure 8-Oxa-1-azaspiro[4.5]decan-3-ol.
Pharmacological and ADME Profiling
Spirocycles are experiencing a surge in drug discovery because they offer distinct vectors that optimize physicochemical properties like solubility and metabolic clearance [4]. To validate the utility of 8-Oxa-1-azaspiro[4.5]decan-3-ol as a bioisostere, a rigorous ADME (Absorption, Distribution, Metabolism, and Excretion) profiling workflow must be executed.
ADME Evaluation Logical Workflow
Fig 2: Standard ADME and safety profiling workflow for novel spirocyclic bioisosteres.
Self-Validating Protocol: In Vitro Microsomal Stability (CLint)
To prove that the spirocyclic core resists CYP450-mediated oxidative metabolism better than its flat counterparts, we employ a Human Liver Microsome (HLM) clearance assay.
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Causality of Design: The test compound is dosed at 1 µM, which is intentionally well below the typical Michaelis-Menten constant (
). This ensures the reaction follows pseudo-first-order kinetics, allowing for an accurate calculation of intrinsic clearance ( ). MgCl₂ is included as an essential cofactor for CYP450 enzymatic function. -
Step 1 (Preparation): Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Thaw HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer.
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Step 2 (Incubation): Pre-incubate the HLM suspension with the test compound (1 µM final concentration) and a positive control (Verapamil, 1 µM) in separate wells of a 96-well plate at 37°C for 5 minutes. Self-Validation: Verapamil acts as a high-clearance control to verify the metabolic viability of the microsome batch.
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Step 3 (Initiation): Initiate the metabolic reaction by adding NADPH (final concentration 1 mM) to all wells.
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Step 4 (Time-Course Quenching): At discrete time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot from the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide). The organic solvent instantly denatures the proteins, quenching the reaction.
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Step 5 (Analysis): Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
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Data Interpretation: Plot the natural log of the remaining compound area ratio versus time. The slope of the linear regression (-k) is used to calculate the half-life (
) and intrinsic clearance ( ).
Conclusion
8-Oxa-1-azaspiro[4.5]decan-3-ol is not merely a structural novelty; it is a rationally designed, functionally dense scaffold that directly addresses the limitations of 2D chemical space. By leveraging highly predictable synthetic methodologies—such as the 5-exo-tet epoxide opening—medicinal chemists can reliably access this scaffold. When integrated into drug discovery pipelines, its robust
References
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]
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Moshnenko, N., Kazantsev, A., Chupakhin, E., & Dar'in, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4043.[Link]
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ChemSrc Database. (2025). 8-Oxa-1-azaspiro[4.5]decan-3-ol (CAS 1892474-88-2) Chemical and Physical Properties. ChemSrc.[Link]
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Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. DrugHunter Industry Insights.[Link]
Sources
- 1. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1892474-88-2_8-Oxa-1-azaspiro[4.5]decan-3-olCAS号:1892474-88-2_8-Oxa-1-azaspiro[4.5]decan-3-ol【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
